molecular formula C16H12Cl2O3 B1360669 3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-61-0

3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360669
M. Wt: 323.2 g/mol
InChI Key: WWJJGBXGSJOPHZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . It is also known as Methanone, (3,5-dichlorophenyl) [4- (1,3-dioxolan-2-yl)phenyl]- .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 5 positions of one phenyl ring and a 1,3-dioxolan-2-yl group at the 3’ position of the other phenyl ring .


Physical And Chemical Properties Analysis

3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone has a molecular weight of 323.17 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not provided in the available resources .

Scientific Research Applications

    Fluorescent Probe for Cysteine Detection

    • Results : Successful detection of cysteine with high sensitivity and selectivity .

    Calmodulin Kinase II Inhibitor (KN-93)

    • Results : KN-93 effectively inhibits calmodulin kinase II activity .

    Spirobenzofuran Piperidines as s1 Receptor Ligands

    • Results : Enhanced binding affinity and potential therapeutic applications .

    Antitumor Agents

    • Results : Potential inhibition of tumor growth or metastasis .

    Regio-Selective Preparation of Indole Derivatives

    • Results : Facilitates the synthesis of indole derivatives with specific regioselectivity .

    Other Applications

    • Results : Ongoing investigations .

properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJJGBXGSJOPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645085
Record name (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-61-0
Record name Methanone, (3,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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